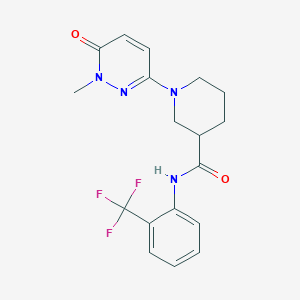
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a chemical entity that appears to be related to a class of piperidine carboxamide derivatives. These compounds are of interest due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities described that it may have been synthesized as part of a medicinal chemistry program targeting various biological pathways.
Synthesis Analysis
The synthesis of related piperidine carboxamide derivatives typically involves multi-step organic reactions. For instance, the paper titled "Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase" describes the identification of triazine-piperidine carboxamide inhibitors through high-throughput screening and subsequent lead optimization . Although the specific synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is not detailed, similar synthetic routes may involve the formation of the piperidine ring, introduction of the carboxamide group, and attachment of the pyridazinyl and trifluoromethylphenyl moieties through various coupling reactions.
Molecular Structure Analysis
The molecular structure of piperidine carboxamides is characterized by the presence of a piperidine ring, a carboxamide functional group, and various substituents that can modulate the compound's biological activity. The triazine heterocycle, as mentioned in the first paper, is critical for potency and selectivity . By analogy, the pyridazinyl group in the compound of interest may play a similar role in its biological activity, potentially interacting with target proteins through hydrogen bonding or pi-stacking interactions.
Chemical Reactions Analysis
Piperidine carboxamides can undergo a variety of chemical reactions, depending on their substituents. The second paper describes reactions involving N-1-naphthyl-3-oxobutanamide, which, while not the same, suggests that related compounds can participate in cyclization reactions, reactions with hydrazine hydrate, and undergo saponification, among others . These reactions are often used to further derivatize the core structure or to introduce additional functional groups that can enhance the compound's biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of a trifluoromethyl group, as seen in the compound of interest, typically increases lipophilicity, which can affect the compound's oral bioavailability and metabolic stability. The phenyl group substitution mentioned in the first paper was found to be important for reducing clearance and establishing good oral exposure . These properties are crucial for the development of a drug candidate, as they determine the compound's behavior in biological systems.
Applications De Recherche Scientifique
Lead Optimization and Compound Identification
A study by Thalji et al. (2013) explored the use of similar compounds in the field of medicinal chemistry. They identified 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, highlighting the importance of specific functional groups for potency and selectivity. This research underlines the significance of such compounds in the discovery and optimization of new drugs.
Synthesis and Chemical Reactions
Dotsenko, Krivokolysko, and Litvinov (2012) in their study (Dotsenkoetal.,2012) discussed the Mannich reaction involving similar compounds, demonstrating the synthetic versatility of such chemical structures. Their work contributes to understanding the broad range of chemical reactions these compounds can undergo, which is crucial in synthetic chemistry and drug development.
Antimicrobial Properties
In the field of microbiology, compounds with similar structures have been evaluated for antimicrobial properties. For instance, Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid and found that many exhibited moderate to good activities against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents.
Enzyme Inhibition
The compound 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, a structurally related compound, was identified by Yamamoto et al. (2016) as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This highlights the role of such compounds in neuroscience research, particularly in modulating neurotransmitter transporters.
Application in Organic Chemistry
Bacchi et al. (2005) conducted research (Bacchietal.,2005) on the oxidative carbonylation of compounds, producing various heterocyclic derivatives. This study emphasizes the importance of these compounds in organic synthesis, offering insights into new methods of producing complex organic molecules.
Propriétés
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-24-16(26)9-8-15(23-24)25-10-4-5-12(11-25)17(27)22-14-7-3-2-6-13(14)18(19,20)21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRCWWCCKXSQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

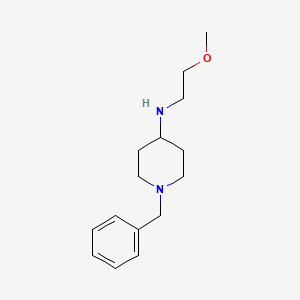


![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)
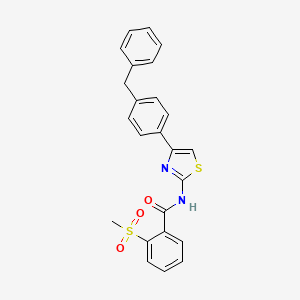
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)


![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)
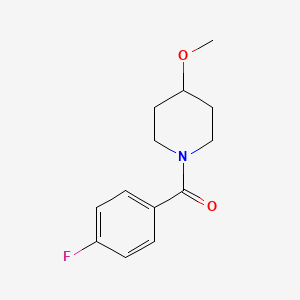
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2501092.png)
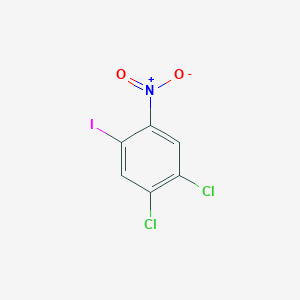
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)